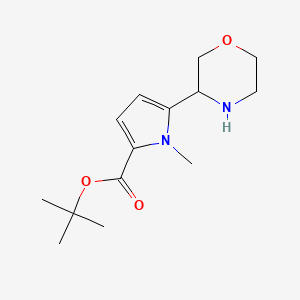

Tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate

説明

Tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate is a pyrrole-derived compound featuring a tert-butyl ester group at position 2, a methyl group at position 1, and a morpholin-3-yl substituent at position 5. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, making them key scaffolds in medicinal chemistry and materials science.

Molecular Formula: C₁₄H₂₂N₂O₃

Molecular Weight: 266.34 g/mol (calculated).

Key Features:

- Aromatic pyrrole core with three substituents.

- Morpholine ring at position 5, contributing to polarity.

- tert-Butyl ester at position 2, influencing steric and electronic properties.

特性

IUPAC Name |

tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)12-6-5-11(16(12)4)10-9-18-8-7-15-10/h5-6,10,15H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYPVJYOTDGXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(N1C)C2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate (CAS No. 2287286-20-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate features a pyrrole ring substituted with a morpholine group and a tert-butyl ester. Its molecular formula is , with a molecular weight of approximately 250.29 g/mol.

Research indicates that compounds like tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate may act as inhibitors of specific kinases, particularly ERK5 (Extracellular signal-Regulated Kinase 5). Inhibition of ERK5 has been linked to anti-cancer properties, as it plays a crucial role in cell proliferation and survival pathways.

Table 1: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies have shown that the compound possesses favorable absorption characteristics. Its metabolic profile indicates that it is primarily metabolized via cytochrome P450 enzymes, which are crucial for drug metabolism in humans. The stability of the tert-butyl group contributes to its metabolic longevity, making it a candidate for further development in therapeutic applications.

Table 2: Metabolic Pathways

| Metabolic Pathway | Enzyme Involved | Resulting Metabolites |

|---|---|---|

| Oxidation | CYP3A4, CYP2D6 | Alcohol derivatives from tert-butyl |

| Conjugation | UGTs | Glucuronides |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate effectively inhibited ERK5 autophosphorylation in HeLa cells, showcasing its potential as an anti-cancer agent. The compound's selectivity was highlighted by its minimal activity against closely related kinases (IC50 > 30 μM) .

- In Vivo Efficacy : In mouse xenograft models, the compound exhibited significant tumor growth inhibition, supporting its therapeutic potential against specific cancer types. The results indicated a dose-dependent response, reinforcing the need for further clinical evaluation .

- Metabolic Stability Analysis : Comparative studies indicated that replacing the tert-butyl group with more stable moieties could enhance metabolic stability without compromising biological activity. This aspect is crucial for drug design, as metabolic stability often correlates with longer half-lives and improved efficacy .

類似化合物との比較

Comparison with Structural Analogs

Key Structural Analog: tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)pyrrolidine-1-carboxylate

This compound (CAS 1186654-76-1) shares a tert-butyl ester group but differs in core structure and substituents (Table 1).

Table 1: Comparative Analysis

Structural and Functional Differences

(a) Core Heterocycle

- Pyrrole vs. Pyrrolidines are often used to mimic natural amino acids, while pyrroles are common in electronic materials .

(b) Substituent Effects

- Morpholine vs. Methoxyphenyl: The morpholin-3-yl group introduces a secondary amine and ether oxygen, enhancing hydrogen-bonding capacity.

- tert-Butyl Ester : Both compounds share this group, which improves solubility in organic solvents and may reduce enzymatic degradation.

(c) Physicochemical Properties

- The analog’s higher molecular weight (307.4 vs.

Research Implications and Limitations

- Synthetic Utility : The target compound’s morpholine substituent could facilitate interactions with biological targets like G-protein-coupled receptors, while the analog’s hydroxymethyl group may serve as a handle for further derivatization.

- Data Gaps: Experimental data on the target compound’s reactivity, toxicity, and biological activity are absent.

- Safety Considerations : Both compounds require standard handling precautions (e.g., PPE, ventilation) due to their ester functionalities, though neither is classified as hazardous .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。